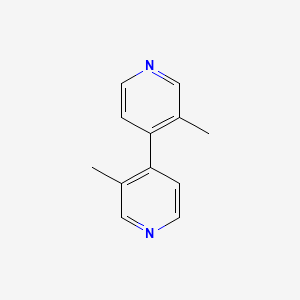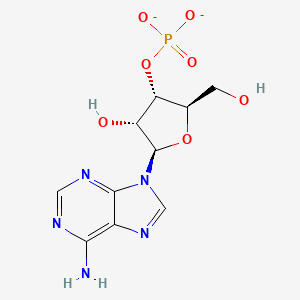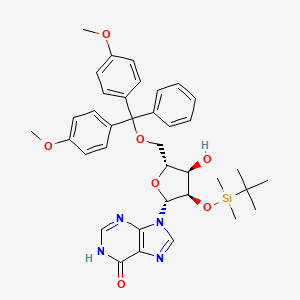
Biotin-PEG6-Silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG6-Silane is a compound that combines biotin, polyethylene glycol (PEG) with six ethylene glycol units, and silane. This compound is widely used in various scientific fields due to its unique properties. Biotin is a vitamin-like compound that has a high affinity for avidin and streptavidin proteins, making it useful for biological applications. PEG provides water solubility and biocompatibility, while silane allows for the attachment to surfaces such as glass and metal.
准备方法
Synthetic Routes and Reaction Conditions
Biotin-PEG6-Silane is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and silane. The process typically starts with the activation of biotin, followed by the attachment of PEG through a coupling reaction. Finally, the silane group is introduced to the PEG-biotin conjugate. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with strict control over reaction parameters such as temperature, pH, and reaction time. The final product is purified through techniques such as chromatography and precipitation .
化学反应分析
Types of Reactions
Biotin-PEG6-Silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The silane group can react with hydroxyl groups on surfaces, forming stable covalent bonds.
Hydrolysis: The alkoxysilane groups can hydrolyze in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Catalytic amounts of water are used to facilitate the reaction between the silane group and hydroxyl groups on surfaces.
Hydrolysis: The reaction is typically carried out in aqueous solutions at room temperature.
Major Products Formed
Nucleophilic Substitution: The major product is a surface-modified material with covalently attached this compound.
Hydrolysis: The major product is silanol, which can further react to form siloxane bonds.
科学研究应用
Biotin-PEG6-Silane has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier for various materials, enhancing their properties for specific applications.
Biology: Employed in the immobilization of biomolecules such as proteins and antibodies on surfaces for biosensors and diagnostic devices.
Medicine: Utilized in drug delivery systems to improve the targeting and efficacy of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings for medical devices.
作用机制
The mechanism of action of Biotin-PEG6-Silane involves the specific binding of biotin to avidin or streptavidin, which allows for the targeted attachment of biomolecules. The PEG spacer provides flexibility and reduces steric hindrance, while the silane group enables covalent attachment to surfaces. This combination of properties allows for the precise and stable immobilization of biomolecules, enhancing the performance of biosensors and drug delivery systems .
相似化合物的比较
Similar Compounds
Biotin-PEG-Silane: Similar to Biotin-PEG6-Silane but with different PEG chain lengths.
Silane-PEG-Biotin: Another variant with different PEG chain lengths and functional groups.
Biotin-PEG-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for bioconjugation.
Uniqueness
This compound is unique due to its specific combination of biotin, PEG with six ethylene glycol units, and silane. This combination provides a balance of water solubility, biocompatibility, and surface reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C34H66N4O12SSi |
|---|---|
分子量 |
783.1 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H66N4O12SSi/c1-4-48-52(49-5-2,50-6-3)27-9-13-35-32(40)12-15-42-17-19-44-21-23-46-25-26-47-24-22-45-20-18-43-16-14-36-31(39)11-8-7-10-30-33-29(28-51-30)37-34(41)38-33/h29-30,33H,4-28H2,1-3H3,(H,35,40)(H,36,39)(H2,37,38,41)/t29-,30-,33-/m0/s1 |
InChI 键 |
GJSYPAWAJJVMHL-NGCAANIMSA-N |
手性 SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)(OCC)OCC |
规范 SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)
![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)



![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)



![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)

![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)
